molecular formula C22H18ClN3O B7701435 (Z)-2-(4-chlorophenyl)-3-(2-morpholinoquinolin-3-yl)acrylonitrile

(Z)-2-(4-chlorophenyl)-3-(2-morpholinoquinolin-3-yl)acrylonitrile

Cat. No. B7701435
M. Wt: 375.8 g/mol
InChI Key: LEHBVELCAIIJKJ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-chlorophenyl)-3-(2-morpholinoquinolin-3-yl)acrylonitrile, also known as TAK-632, is a small molecule inhibitor of the protein kinase MEK1/2. MEK1/2 is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and survival. MEK1/2 is frequently activated in cancer cells, making it an attractive target for cancer therapy.

Mechanism of Action

(Z)-2-(4-chlorophenyl)-3-(2-morpholinoquinolin-3-yl)acrylonitrile works by inhibiting the activity of MEK1/2, which are upstream kinases in the MAPK signaling pathway. By blocking this pathway, this compound prevents the activation of downstream signaling molecules, leading to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-2-(4-chlorophenyl)-3-(2-morpholinoquinolin-3-yl)acrylonitrile is its specificity for MEK1/2, which reduces the likelihood of off-target effects. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on (Z)-2-(4-chlorophenyl)-3-(2-morpholinoquinolin-3-yl)acrylonitrile. One direction is to investigate the potential of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapies. Another direction is to develop more potent and selective MEK inhibitors with longer half-lives. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

(Z)-2-(4-chlorophenyl)-3-(2-morpholinoquinolin-3-yl)acrylonitrile can be synthesized using a multi-step process involving the reaction of 4-chlorobenzylamine with 2-morpholino-3-quinolinecarboxaldehyde, followed by a Knoevenagel condensation with acrylonitrile. The resulting product is then purified using column chromatography and recrystallization.

Scientific Research Applications

(Z)-2-(4-chlorophenyl)-3-(2-morpholinoquinolin-3-yl)acrylonitrile has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including melanoma, pancreatic, lung, and colon cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c23-20-7-5-16(6-8-20)19(15-24)14-18-13-17-3-1-2-4-21(17)25-22(18)26-9-11-27-12-10-26/h1-8,13-14H,9-12H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHBVELCAIIJKJ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2C=C(C#N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C(\C#N)/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.